molecular formula C13H18N2O2S B15255539 Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate

Cat. No.: B15255539
M. Wt: 266.36 g/mol
InChI Key: JHDBJDHHIRRQPX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a suitable amine with a thiophene derivative, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Known for its use in organic synthesis and material science.

    2-Aminothiophene: Used in medicinal chemistry for its biological activities.

    Thiophene-3-carboxylate: Utilized in the development of organic semiconductors.

Ethyl 2-amino-9-methyl-5,6,7,8-tetrahydro-4h-5,8-epiminocyclohepta[b]thiophene-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

ethyl 4-amino-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C13H18N2O2S/c1-3-17-13(16)10-8-6-7-4-5-9(15(7)2)11(8)18-12(10)14/h7,9H,3-6,14H2,1-2H3

InChI Key

JHDBJDHHIRRQPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC3CCC2N3C)N

Origin of Product

United States

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